4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Description
4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a chloro group, a pyrrolidinyl group, and a benzenesulfonamide moiety.
Properties
IUPAC Name |
4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-11-3-5-12(6-4-11)20(18,19)15-8-7-13(17)16-9-1-2-10-16/h3-6,15H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDNFQVCLHNZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732372 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-oxo-3-pyrrolidin-1-ylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrrolidinyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting carbonic anhydrase enzymes, which are implicated in various diseases, including cancer and glaucoma.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of other bioactive compounds and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the physiological processes regulated by the enzyme. This inhibition can lead to therapeutic effects, such as reduced intraocular pressure in glaucoma or decreased tumor growth in cancer .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide: Characterized by the presence of a chloro group and a pyrrolidinyl group.
4-chloro-N-(3-oxo-3-piperidin-1-ylpropyl)benzenesulfonamide: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
4-chloro-N-(3-oxo-3-morpholin-1-ylpropyl)benzenesulfonamide: Contains a morpholinyl group instead of a pyrrolidinyl group.
Uniqueness
The uniqueness of 4-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide lies in its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the pyrrolidinyl group, in particular, enhances its interaction with certain biological targets, making it a valuable compound in drug discovery and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
